molecular formula C23H25NO6 B187804 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile CAS No. 61222-99-9

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile

カタログ番号 B187804
CAS番号: 61222-99-9
分子量: 411.4 g/mol
InChIキー: PCGQXUFHEAXNGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in treating various diseases.

作用機序

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile works by inhibiting the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that is involved in various pathological processes. RAGE is known to be involved in inflammation, oxidative stress, and cell death, and its activation has been implicated in various diseases. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile binds to RAGE and prevents its activation, thereby reducing the pathological effects of RAGE activation.

生化学的および生理学的効果

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and improving cognitive function. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

実験室実験の利点と制限

One advantage of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has been extensively studied in animal models and has shown promising results in various disease models. Another advantage is that it has a well-understood mechanism of action, which allows for targeted drug development. One limitation of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile research, including further preclinical studies to optimize dosing and efficacy, clinical trials to test its safety and efficacy in humans, and development of new RAGE inhibitors based on the structure of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. Additionally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in other disease models to explore its potential therapeutic applications beyond Alzheimer's disease, multiple sclerosis, and diabetic neuropathy.

合成法

The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile involves a series of chemical reactions, starting with the condensation of 4-methoxybenzaldehyde and malononitrile to form 4-methoxyphenyl-3-cyanoacrylic acid. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde and aniline to form the final product, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been optimized to increase yield and purity, and various analytical techniques have been used to confirm the identity and purity of the final product.

科学的研究の応用

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, multiple sclerosis, and diabetic neuropathy. In Alzheimer's disease, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce inflammation and improve cognitive function in animal models. In multiple sclerosis, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce demyelination and improve motor function in animal models. In diabetic neuropathy, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce pain and improve nerve function in animal models.

特性

CAS番号

61222-99-9

製品名

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile

分子式

C23H25NO6

分子量

411.4 g/mol

IUPAC名

5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C23H25NO6/c1-25-18-13-11-16(12-14-18)20-19(15-24)21(17-9-7-6-8-10-17)30-23(28-4,29-5)22(20,26-2)27-3/h6-14,20H,1-5H3

InChIキー

PCGQXUFHEAXNGZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N

正規SMILES

COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N

その他のCAS番号

61222-99-9

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。